molecular formula C10H12ClNO2 B7723828 2-(3-Chloro-phenylamino)-2-methyl-propionic acid

2-(3-Chloro-phenylamino)-2-methyl-propionic acid

Cat. No.: B7723828
M. Wt: 213.66 g/mol
InChI Key: NRTSVSCSQLIKHR-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenylamino)-2-methyl-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a chloro-substituted phenyl group attached to an amino group, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenylamino)-2-methyl-propionic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroaniline with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Another approach involves the use of 3-chlorobenzylamine and methyl acrylate under similar reaction conditions. The reaction is typically carried out in an organic solvent such as toluene or ethanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenylamino)-2-methyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

2-(3-Chloro-phenylamino)-2-methyl-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenylamino)-2-methyl-propionic acid involves its interaction with specific molecular targets. The chloro-substituted phenyl group and the amino acid moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-phenylamino)-2-methyl-propionic acid
  • 2-(3-Fluoro-phenylamino)-2-methyl-propionic acid
  • 2-(3-Methyl-phenylamino)-2-methyl-propionic acid

Uniqueness

2-(3-Chloro-phenylamino)-2-methyl-propionic acid is unique due to the presence of the chloro group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromo, fluoro, methyl), the chloro group may influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(3-chloroanilino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)12-8-5-3-4-7(11)6-8/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTSVSCSQLIKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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